molecular formula C22H22N2O2 B2504827 2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone CAS No. 537010-97-2

2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone

Cat. No.: B2504827
CAS No.: 537010-97-2
M. Wt: 346.43
InChI Key: AUPZEDIZUFRANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-Indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone is a synthetically crafted small molecule designed for advanced chemical and pharmaceutical research. Its complex structure integrates multiple privileged heterocyclic scaffolds, including an indole and a pyridine ring, which are commonly found in molecules with significant biological activity. This molecular framework is of high interest in medicinal chemistry for the exploration of novel bioactive compounds. The presence of both hydrogen-bond donor and acceptor groups, as well as an enone functionality, makes it a valuable intermediate for further chemical derivatization. Researchers can utilize this compound in the development of new therapeutic agents, as a building block in complex synthetic routes, or as a lead compound for structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-2-[1H-indol-3-yl(pyridin-2-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-22(2)11-18(25)21(19(26)12-22)20(17-9-5-6-10-23-17)15-13-24-16-8-4-3-7-14(15)16/h3-10,13,20,24-25H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPZEDIZUFRANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C2=CC=CC=N2)C3=CNC4=CC=CC=C43)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and pyridine intermediates, which are then coupled through a series of reactions to form the final product. Key steps may include:

    Formation of Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Formation of Pyridine Intermediate: The pyridine moiety can be synthesized through Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Coupling Reaction: The indole and pyridine intermediates are coupled using a suitable coupling agent, such as palladium-catalyzed cross-coupling reactions.

    Cyclohexenone Formation: The final step involves the formation of the cyclohexenone ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with indole and pyridine moieties often exhibit significant anticancer properties. The structure of 2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone suggests it may interact with various cellular pathways involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspases and inhibiting anti-apoptotic proteins .

Enzyme Inhibition

This compound may act as an inhibitor for key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes and cancer progression. Compounds with similar structures have demonstrated the ability to inhibit these enzymes, suggesting potential applications in anti-inflammatory therapies .

Biological Research

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone to various biological targets. These studies provide insights into the structural interactions between the compound and its targets, aiding in the design of more potent analogs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results indicate that derivatives of similar structures exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Materials Science

Synthesis of Novel Materials

The unique chemical structure of 2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone allows for its use in synthesizing novel materials with specific properties. Its potential as a precursor for creating functionalized polymers or nanomaterials is under investigation, particularly for applications in drug delivery systems and biosensors.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal Chemistry Anticancer activity through apoptosis induction; enzyme inhibition (COX/LOX) ,
Biological Research Molecular docking studies to assess binding affinities; antimicrobial properties ,
Materials Science Synthesis of novel materials for drug delivery and biosensors

Case Study 1: Anticancer Properties

A study conducted on indole-pyridine derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models. The derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of compounds like 2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone.

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of COX enzymes revealed that related compounds could reduce inflammation significantly in animal models. This suggests that the compound may be beneficial in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Melting Point (°C) Biological Activity Synthesis Method
Target Compound Indol-3-yl, Pyridin-2-yl Not Reported Not Reported Not Specified
10J Imidazole, 4-Chlorophenyl 200–201 Not Reported Three-component reaction
10k Imidazole, 4-Bromophenyl 248–250 Not Reported Three-component reaction
2-[Aryl-(6′-hydroxy-4′,4′-dimethyl-2′-oxocyclohex-6′-enyl)methyl] derivatives Aryl, Hydroxy Not Reported Antitumor (IC₅₀ values) New route (condensation)
2-[3,4-Dihydro-2H-isoquinolin-ylidene-acetyl] derivative Isoquinoline Not Reported Not Reported High-yield synthesis (81%)
5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone Piperazine, Ethylamino Not Reported Not Reported Not Specified

Key Observations:

Substituent Diversity: The target compound’s indole-pyridine substituent distinguishes it from imidazole-aryl analogs (e.g., 10J, 10k) and isoquinoline derivatives . The pyridine moiety may enhance solubility compared to purely hydrophobic aryl groups. The 3-hydroxy group in the cyclohexenone core is conserved across all analogs, suggesting its role in hydrogen bonding or metal coordination .

Biological Activity: Antitumor activity was reported for 2-[aryl-(...)]methyl derivatives (IC₅₀ = 12–18 μM against HepG2 cells) .

Physical Properties: Imidazole-substituted analogs (10J, 10k) exhibit higher melting points (200–250°C), likely due to strong intermolecular hydrogen bonding from amino and hydroxy groups . The target compound’s melting point remains uncharacterized.

Biological Activity

The compound 2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone , often referred to as an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3C_{18}H_{20}N_2O_3, with a molecular weight of approximately 316.36 g/mol. The structure features an indole moiety linked to a pyridine group, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds with indole and pyridine functionalities often exhibit a range of biological activities including:

  • Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound may exhibit activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Biological Activity Data

A summary of biological activities is presented in the following table:

Activity Effect Reference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against Gram-positive bacteria
Anti-inflammatoryReduction in cytokine production

Case Studies

  • Anticancer Studies : A study focused on the anticancer properties of related indole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting that structural modifications could enhance potency.
  • Anti-inflammatory Research : A recent study explored the anti-inflammatory potential of related compounds by measuring cytokine levels in vitro. The results showed that these compounds could significantly reduce TNF-alpha and IL-6 levels, indicating a promising avenue for treating chronic inflammatory conditions.

Q & A

Q. What experimental designs ensure reproducibility of synthesis across labs?

  • Methodology :
  • Strict Moisture Control : Use anhydrous solvents and inert atmosphere (N2/Ar) to prevent hydrolysis of intermediates.
  • Catalyst Purity : Pre-dry p-TSA at 80°C to avoid variability in acid strength .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.